molecular formula C23H27NO5 B1261578 Platensimycin B3

Platensimycin B3

Cat. No. B1261578
M. Wt: 397.5 g/mol
InChI Key: VAXBYZCUDVPKHJ-YIBOSTEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Platensimycin B3 is a polycyclic cage that is the decarboxy derivative of platensimycin. It is isolated from Streptomyces platensis. It has a role as a bacterial metabolite. It is a cyclic ether, a cyclic ketone, a polycyclic cage, a member of resorcinols, an aromatic amide and a monocarboxylic acid amide. It derives from a platensimycin.

Scientific Research Applications

Antibacterial Properties and Mechanism of Action

Platensimycin B3, along with its congeners platensimycin B1 and B2, is a part of a new and growing class of antibiotics with promising antibacterial properties against drug-resistant bacteria. Platensimycin B3 specifically inhibits fatty acid synthesis by targeting the β-ketoacyl-(acyl-carrier-protein (ACP)) synthase I/II (FabF/B) enzymes crucial for bacterial cell membrane production. This mechanism is particularly effective against a range of Gram-positive organisms, including various resistant strains, without showing cross-resistance to other key antibiotic-resistant strains such as methicillin-resistant S. aureus, vancomycin-intermediate S. aureus, and vancomycin-resistant enterococci. The potency and unique mode of action make platensimycin B3 a significant subject of interest in the fight against multidrug-resistant bacterial strains (Zhang et al., 2008) (Wang et al., 2006) (Manallack et al., 2008).

Biosynthetic Pathways and Structural Insights

Studies have delved into the biosynthetic pathways of platensimycin B3, shedding light on its complex formation. The molecule comprises a 3-amino-2,4-dihydroxybenzoic acid and C-17 tetracyclic enone moieties linked by an amide bond. The biosynthesis involves the non-mevalonate MEP terpenoid pathway and the TCA cycle, indicating a sophisticated natural synthetic pathway. The unique structural features of platensimycin B3 have prompted extensive research into its total synthesis, aiming to unlock the potential of this molecule for therapeutic applications (Herath et al., 2007) (Nicolaou et al., 2009).

Derivatives and Chemical Modifications

The intriguing structure and potent biological activity of platensimycin B3 have spurred the synthesis of various derivatives and analogs. Efforts have been directed towards modifying the enone moiety of platensimycin to generate analogs with significant activity against FabF and antibacterial properties. These studies are not only enriching the understanding of the structure-activity relationships (SAR) but also paving the way for developing new generations of antibiotics based on the platensimycin scaffold (Shen et al., 2009) (Lu & You, 2010).

properties

Product Name

Platensimycin B3

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2,6-dihydroxyphenyl)-3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanamide

InChI

InChI=1S/C23H27NO5/c1-21(8-7-18(28)24-19-14(25)4-3-5-15(19)26)17(27)6-9-23-11-13-10-16(20(21)23)29-22(13,2)12-23/h3-6,9,13,16,20,25-26H,7-8,10-12H2,1-2H3,(H,24,28)/t13-,16+,20+,21-,22+,23+/m1/s1

InChI Key

VAXBYZCUDVPKHJ-YIBOSTEYSA-N

Isomeric SMILES

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC=C5O)O)O2

Canonical SMILES

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC=C5O)O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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